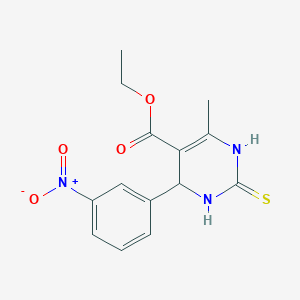

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Vue d'ensemble

Description

“Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound with the empirical formula C14H15N3O5 . It is also known as Nifetepimine . This compound is a dihydropyrimidone calcium channel blocker that down-modulates SERCA3 (sarco/endoplasmic reticulum Ca 2+ -ATPase 3) pump, and protects of the CD4 + T cells from tumor-induced apoptosis .

Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO .Applications De Recherche Scientifique

- Researchers study the second harmonic generation (SHG) efficiency and hyperpolarizability of TFPPC to assess its potential as an NLO material .

- In silico toxicological assessments indicate that TFPPC is less harmful, which is promising for further drug design .

- Understanding its interactions with bacterial proteins can guide future research in antimicrobial drug development .

- Notably, the (±)-4-(3-hydroxyphenyl)-2-thione derivative monasterol, derived from TFPPC, has shown promise as an anti-cancer medication by suppressing the mitotic kinesin-5 protein .

- Their antifungal, antiproliferative, antitumor, antihypertensive, cardiotonic, and anti-inflammatory properties have been identified .

Nonlinear Optical (NLO) Materials

Drug Development

Antibacterial Activity

Supramolecular Assemblies and Sensors

Dihydropyrimidine Derivatives in Medicinal Chemistry

Chemical Synthesis and Characterization

Mécanisme D'action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It’s known that the interaction of similar compounds with their targets often results in the inhibition of the map kinase pathway . This can lead to the suppression of cell proliferation and induction of apoptosis, which is beneficial in the treatment of cancer.

Biochemical Pathways

The map kinase pathway, which is often targeted by similar compounds, plays a crucial role in cellular functions such as growth, differentiation, and survival .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds often result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can often influence the action of similar compounds .

Propriétés

IUPAC Name |

ethyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-3-21-13(18)11-8(2)15-14(22)16-12(11)9-5-4-6-10(7-9)17(19)20/h4-7,12H,3H2,1-2H3,(H2,15,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRZPKOGAMULBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2454378.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2454380.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2454381.png)

![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)